2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds have been the subject of extensive research due to their potential biomedical applications .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as the compound , has been systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches have been reported extensively from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine-fused heterocycle at position 4 of the pyrazole ring . This structure is similar to the purine bases adenine and guanine, which has attracted the interest of medicinal chemists .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often start from a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations capable of addressing different biological activities .Applications De Recherche Scientifique
Effet inhibiteur
Le composé a montré un bon effet inhibiteur avec des valeurs de CI50 allant de 0,057 ± 0,003 à 3,646 ± 0,203 µM, comparées à la CI50 du sorafénib : 0,184 ± 0,01 µM . Cela suggère qu'il pourrait être utilisé dans la recherche relative à l'inhibition de certains processus biologiques.
Activités cytotoxiques
La plupart des composés, y compris celui-ci, ont montré des activités cytotoxiques supérieures contre les cellules MCF-7 et HCT-116 avec une plage de CI50 (45-97 nM) et (6-99 nM), respectivement, et une activité modérée contre les cellules HepG-2 avec une plage de CI50 de (48-90 nM) comparée au sorafénib (CI50 : 144, 176 et 19 nM, respectivement) . Cela indique son utilisation potentielle dans la recherche sur le cancer, en particulier dans l'étude du cancer du sein et du cancer du côlon.
Inhibition de la PI3Kδ
Le composé pourrait potentiellement être utilisé dans la recherche sur l'inhibition de la PI3Kδ . La PI3Kδ est une kinase lipidique qui est souvent suractive dans les cellules cancéreuses, conduisant à une prolifération et une survie cellulaires accrues.
Activités anti-inflammatoires et analgésiques
Bien que non directement lié à ce composé, des dérivés similaires ont montré des activités anti-inflammatoires et analgésiques . Cela suggère des applications potentielles dans la recherche sur la douleur et l'inflammation.
Synthèse et évaluation
Une nouvelle série de composés pyrazolo[3,4-d]pyrimidines, y compris celui-ci, a été synthétisée et évaluée pour ses effets cytotoxiques . Parmi ces composés, les plus actifs ont démontré une activité anticancéreuse significative contre les lignées cellulaires de cancer du sein MDA-MB-468 et T-47D .
Disponibilité commerciale
Le composé est disponible dans le commerce et peut être obtenu à des fins de recherche. Cela le rend accessible pour diverses applications de recherche scientifique.
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit protein kinases , which play active roles in cellular signal transduction pathways . These kinases regulate many important cellular activities such as cell division, survival, and apoptosis .
Mode of Action
Similar compounds have been found to inhibit protein kinases . These inhibitors can prevent the phosphorylation processes in cells, which are crucial for signal transduction pathways .
Biochemical Pathways
Kinase inhibitors, like this compound, can affect various signal transduction pathways in human cells . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar irreversible kinase inhibitors (ikis) have been reported to show improved biochemical efficacy, good pharmacokinetic (pk) or pharmacodynamics (pd) profiles than reversible inhibitors .
Result of Action
Similar compounds have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were 8–10 times more potent than the BTK inhibitor ibrutinib .
Action Environment
The effectiveness of similar kinase inhibitors can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Orientations Futures
The future directions for research on this compound and similar compounds could involve further development into drugs for various therapeutic applications, such as acute myeloid leukemia (AML) therapeutics . Further studies could also explore the compound’s potential for inhibiting other kinases and its effects on different types of cancer cells .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction with CDK2 suggests that 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could potentially be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Cellular Effects
This compound has been found to have significant effects on various types of cells . For instance, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to exert these effects by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation . This inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been found to change over time . For instance, it has been shown to induce significant alterations in cell cycle progression and apoptosis in HCT cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been found to exhibit cytotoxic activities against various cell lines at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interactions with various biomolecules
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPWDSLMXCETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.